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Compound of Interest

Compound Name:
3-Aminopropyl dihydrogen

phosphate

Cat. No.: B131342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-aminopropyl dihydrogen phosphate. Due to the limited availability of public domain,

experimentally-derived spectra for this specific molecule, this document presents predicted

data based on the analysis of its constituent functional groups and general principles of

spectroscopy. It is intended to serve as a reference for researchers and scientists involved in

the characterization and analysis of this and similar organophosphate compounds.

Chemical Structure and Properties
IUPAC Name: 3-aminopropyl dihydrogen phosphate

Molecular Formula: C₃H₁₀NO₄P

Molecular Weight: 155.09 g/mol

CAS Number: 1071-28-9

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

3-aminopropyl dihydrogen phosphate.
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NMR Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR, ¹³C NMR, and ³¹P NMR Chemical Shifts

Nucleus Atom

Predicted

Chemical Shift

(ppm)

Multiplicity Notes

¹H H-1 ~ 3.8 - 4.0 Triplet (t)

Coupled to H-2.

Shift influenced

by the adjacent

oxygen and

phosphate

group.

¹H H-2 ~ 1.8 - 2.0 Quintet (quint)
Coupled to H-1

and H-3.

¹H H-3 ~ 2.9 - 3.1 Triplet (t)

Coupled to H-2.

Shift influenced

by the adjacent

amino group.

¹H -NH₂ Variable
Broad singlet (br

s)

Chemical shift is

dependent on

solvent and

concentration.

¹³C C-1 ~ 60 - 65 Triplet (t)
Coupled to

phosphorus.

¹³C C-2 ~ 25 - 30 Singlet (s)

¹³C C-3 ~ 38 - 42 Singlet (s)

³¹P P-1 ~ 0 - 5 Singlet (s)

Chemical shift is

relative to 85%

H₃PO₄.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent,

concentration, and pH.
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Infrared (IR) Spectroscopy (Predicted)
Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group

3400 - 3200 Strong, Broad N-H stretch Primary amine (-NH₂)

3000 - 2850 Medium C-H stretch Alkyl chain (-CH₂-)

1650 - 1580 Medium N-H bend Primary amine (-NH₂)

1200 - 1000 Strong, Broad P=O stretch
Phosphate group

(P=O)

1100 - 900 Strong P-O-C stretch
Phosphate ester (P-O-

C)

1000 - 800 Medium, Broad O-H bend
Phosphate group (P-

OH)

Mass Spectrometry (Predicted)
Table 3: Predicted Mass-to-Charge Ratios (m/z)

Ionization Mode Predicted m/z Ion Notes

ESI+ 156.0420 [M+H]⁺ Protonated molecule.

ESI+ 178.0239 [M+Na]⁺ Sodium adduct.

ESI- 154.0274 [M-H]⁻
Deprotonated

molecule.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-aminopropyl dihydrogen
phosphate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for

phosphate compounds to allow for the observation of exchangeable protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Solvent suppression techniques may be necessary if residual H₂O is present.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

³¹P NMR Acquisition:

Acquire a proton-decoupled phosphorus spectrum.

Use 85% H₃PO₄ as an external reference.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing of the chemical shifts.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b131342?utm_src=pdf-body
https://www.benchchem.com/product/b131342?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable

solvent system for electrospray ionization (ESI), such as a mixture of water and methanol or

acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium

hydroxide (for negative ion mode) to aid ionization.

Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or

Orbitrap instrument) equipped with an ESI source.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.
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Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g.,

50-500).

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and any

characteristic adducts or fragments.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like 3-aminopropyl dihydrogen phosphate.
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General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted and should be

used for reference purposes only. Experimental verification is necessary for definitive structural

confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminopropyl Dihydrogen
Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131342#spectroscopic-data-nmr-ir-mass-spec-for-3-
aminopropyl-dihydrogen-phosphate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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